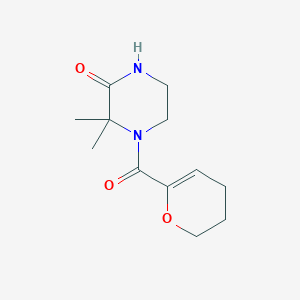
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one, also known as DBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBZP belongs to the class of benzoxazepines and has been synthesized through various methods.
作用机制
The mechanism of action of 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one in cancer cells is not fully understood. However, studies have shown that 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one can reactivate tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has been shown to have several biochemical and physiological effects. Studies have shown that 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one can induce cell cycle arrest, inhibit angiogenesis, and suppress the migration and invasion of cancer cells. 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has also been shown to modulate the expression of various genes involved in cancer progression.
实验室实验的优点和局限性
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one is also stable under various conditions, making it suitable for long-term storage. However, 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route of 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one.
未来方向
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has significant potential for therapeutic applications, particularly in the treatment of cancer. Future studies should focus on determining the optimal dosage and administration route of 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one. Additionally, studies should investigate the toxicity and pharmacokinetics of 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one in animal models. Further research is also needed to determine the potential of 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one in combination with other cancer therapies.
合成方法
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has been synthesized through several methods, including the reaction of 3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylic acid with 4,6-dimethyl-2-pyridone in the presence of a coupling agent. Another method involves the reaction of 3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl chloride with 4,6-dimethyl-2-pyridone in the presence of a base. The yield of 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one through these methods is generally high.
科学研究应用
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has antitumor activity and can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-9-12(2)18-16(20)15(11)17(21)19-7-8-22-14-6-4-3-5-13(14)10-19/h3-6,9H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWKBYBHBHMPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N2CCOC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7585624.png)


![N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide](/img/structure/B7585649.png)

![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)


![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
